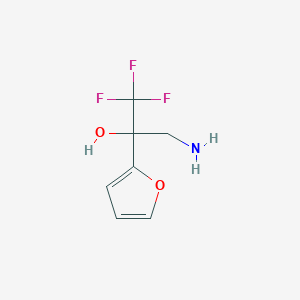
3-Amino-1,1,1-trifluoro-2-(2-furyl)propan-2-ol
Vue d'ensemble
Description
“3-Amino-1,1,1-trifluoro-2-(2-furyl)propan-2-ol” is an organic compound with the molecular formula C7H8F3NO2 . It has an average mass of 195.139 Da and a monoisotopic mass of 195.050720 Da .
Molecular Structure Analysis
The molecular structure of “3-Amino-1,1,1-trifluoro-2-(2-furyl)propan-2-ol” consists of seven carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms .Physical And Chemical Properties Analysis
“3-Amino-1,1,1-trifluoro-2-(2-furyl)propan-2-ol” is a colorless liquid with a special odor . It is soluble in water and many organic solvents such as alcohols and ethers .Applications De Recherche Scientifique
Chemical Synthesis and Inhibition Studies
"3-Amino-1,1,1-trifluoro-2-(2-furyl)propan-2-ol" has been explored for its role in chemical synthesis and as a potential inhibitor in biochemical research. For instance, novel compounds containing the furyl group have been synthesized as potent inhibitors of cholesteryl ester transfer protein (CETP), highlighting its application in cardiovascular disease research and potential therapeutic development (Massa et al., 2001). This underscores the compound's significance in synthesizing inhibitors that could modulate lipid metabolism and potentially impact atherosclerosis treatment strategies.
Stereoselective Synthesis
The compound's framework has been utilized in the stereoselective synthesis of complex molecules. For example, stereoselective methodologies have been developed for the preparation of anti-α-(difluoromethyl)-β-amino alcohols, demonstrating the utility of such compounds in constructing stereochemically complex and functionally rich molecules (Prakash et al., 2002). This highlights the compound's role in synthetic organic chemistry, particularly in the context of creating building blocks for pharmaceuticals and other biologically active molecules.
Catalysis and Reaction Mechanisms
In catalysis, the trifluoro group within compounds like "3-Amino-1,1,1-trifluoro-2-(2-furyl)propan-2-ol" has been shown to significantly impact reaction mechanisms and outcomes. For instance, lanthanide(III) trifluoromethanesulfonates have been demonstrated as highly effective catalysts for the aminolysis of 1,2-epoxides, producing β-amino alcohols (Chini et al., 1994). This suggests that the trifluoro and amino functionalities of the compound can be leveraged in catalytic processes to achieve highly selective and efficient synthetic transformations.
Material Science and Luminescence
The compound's structural motif has been explored in material science, particularly in the development of luminescent metal-organic frameworks (MOFs). By strategically designing ligands with amino groups, researchers have synthesized amine-functionalized autofluorescent MOFs for selective gas/vapor sorption and nanomolar sensing of nitroaromatics in water (Das & Mandal, 2018). This illustrates the compound's potential applications in environmental monitoring, sensing technologies, and the development of novel materials with tailored electronic and optical properties.
Propriétés
IUPAC Name |
3-amino-1,1,1-trifluoro-2-(furan-2-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO2/c8-7(9,10)6(12,4-11)5-2-1-3-13-5/h1-3,12H,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCXFSFFUWXAHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CN)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1,1,1-trifluoro-2-(2-furyl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1528665.png)







![[1-(2-Methoxyethyl)cyclohexyl]methanamine](/img/structure/B1528677.png)



